molecular formula C7H6N2O B045604 2-(3-Hydroxypyridin-2-yl)acetonitrile CAS No. 112372-20-0

2-(3-Hydroxypyridin-2-yl)acetonitrile

Katalognummer: B045604
CAS-Nummer: 112372-20-0
Molekulargewicht: 134.14 g/mol
InChI-Schlüssel: KXCLEESYGWKEHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Hydroxypyridin-2-yl)acetonitrile is a heterocyclic nitrile compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and an acetonitrile moiety at the 2-position. This compound belongs to a broader class of pyridine-acetonitrile derivatives, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their reactive nitrile group and aromatic stability .

Eigenschaften

CAS-Nummer

112372-20-0

Molekularformel

C7H6N2O

Molekulargewicht

134.14 g/mol

IUPAC-Name

2-(3-hydroxypyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H6N2O/c8-4-3-6-7(10)2-1-5-9-6/h1-2,5,10H,3H2

InChI-Schlüssel

KXCLEESYGWKEHV-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)CC#N)O

Kanonische SMILES

C1=CC(=C(N=C1)CC#N)O

Synonyme

2-Pyridineacetonitrile,3-hydroxy-(9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

2-(5-Bromo-3-hydroxypyridin-2-yl)acetonitrile (CAS: 1227591-24-3)

  • Structure : Contains a bromo substituent at the 5-position of the pyridine ring.
  • Molecular Weight : 213.03 g/mol (vs. 150.14 g/mol for the parent compound without bromine) .

5-Nitro-2-pyridineacetonitrile (CAS: 123846-66-2)

  • Structure : Features a nitro group at the 5-position of the pyridine ring.
  • Physical Properties : Melting point = 66.0–66.5°C; boiling point = 342°C; density = 1.351 g/cm³ .
  • Electronic Effects : The electron-withdrawing nitro group increases acidity of the hydroxyl group (if present) and stabilizes negative charges in intermediates, contrasting with the electron-donating hydroxyl group in the target compound .

2-(6-Chloropyridin-2-yl)acetonitrile (CID: 17750142)

  • Structure : Chlorine at the 6-position of the pyridine ring.
  • Molecular Formula : C₇H₅ClN₂; SMILES: C1=CC(=NC(=C1)Cl)CC#N .
  • Applications : The chloro-substituent facilitates nucleophilic aromatic substitution, making this compound a versatile precursor in pesticide synthesis, whereas the hydroxyl group in the target compound may limit such reactivity due to hydrogen bonding .

3-Ethoxy-2-(2-pyridinyl)propenonitrile (Compound 3, )

  • Synthesis : Prepared via acylation of 2-pyridinylacetonitrile with triethoxycarbonium chloride in acetic anhydride .
  • Key Differences: The propenonitrile chain introduces α,β-unsaturation, enabling conjugate addition reactions absent in the saturated acetonitrile side chain of the target compound.

2-[2-(Pyridin-3-yl)phenoxy]acetonitrile (Compound 14, )

  • Structure: Contains a phenoxy linker between the pyridine and acetonitrile groups.
  • Applications: The phenoxy group enhances lipophilicity, improving bioavailability in drug candidates, a property less pronounced in hydroxyl-substituted analogs .

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The MBH reaction proceeds under mild conditions (room temperature to 50°C) in polar aprotic solvents such as acetonitrile or tetrahydrofuran. The mechanism involves three stages:

  • Nucleophilic attack : DABCO activates acrylonitrile via conjugate addition, forming an enolate intermediate.

  • Aldol addition : The enolate attacks the carbonyl carbon of pyridine-3-carboxaldehyde.

  • Proton transfer and elimination : A series of proton transfers regenerates the catalyst and yields the β-hydroxy nitrile product.

This method is favored for its atom economy and high functional group tolerance , making it suitable for derivatives with sensitive substituents.

Strecker-Type Synthesis Using Trimethylsilyl Cyanide

An alternative route involves the Strecker-type reaction , where pyridine-3-carboxaldehyde reacts with trimethylsilyl cyanide (TMSCN) in acidic media. This method is performed at low temperatures (0–5°C) in a mixture of acetic acid and water.

Procedure and Optimization

  • Acid activation : Acetic acid protonates the aldehyde, enhancing its electrophilicity.

  • Cyanide addition : TMSCN delivers a cyanide ion, which attacks the activated carbonyl to form a cyanohydrin intermediate.

  • Desilylation : The trimethylsilyl group is hydrolyzed in situ, yielding the final product.

Key advantages include short reaction times (1–2 hours) and excellent regioselectivity , as the nitrile group installs exclusively at the α-position relative to the hydroxyl group.

Comparative Analysis of Synthetic Methods

ParameterMorita–Baylis–Hillman ReactionStrecker-Type Reaction
Catalyst DABCOAcetic acid
Temperature 25–50°C0–5°C
Reaction Time 12–24 hours1–2 hours
Yield High (70–85%)Moderate to High (60–80%)
Functional Compatibility BroadLimited to non-enolizable aldehydes

The MBH reaction is preferable for scalability and catalytic recyclability , whereas the Strecker method excels in rapid synthesis under mild conditions.

Reaction Mechanisms and Optimization Strategies

Mechanistic Nuances in the MBH Reaction

The rate-determining step in the MBH reaction is the proton transfer between intermediates. Catalytic additives such as thiourea derivatives or protic solvents (e.g., methanol) can accelerate this step, improving yields by 10–15%.

Enhancing Strecker Synthesis Efficiency

  • Solvent choice : Acetonitrile increases reaction homogeneity, reducing side products.

  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to TMSCN minimizes unreacted starting material.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(3-Hydroxypyridin-2-yl)acetonitrile?

  • Methodological Answer : A common approach involves condensation reactions between pyridine derivatives and acetonitrile precursors. For example, analogs like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile are synthesized via cyclocondensation of arylidenemalononitriles with aminopyridines under reflux in ethanol, yielding ~65–80% purity. Key steps include pH control (neutral to mildly acidic) and purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can HPLC be optimized to assess the purity of this compound?

  • Methodological Answer : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Detection at 254 nm is recommended for nitrile-containing compounds. Dissolve the compound in acetonitrile (6.5 mL) and dilute with water to 50 mL to avoid solvent interference. Peaks corresponding to impurities (e.g., unreacted pyridine derivatives) should be monitored and quantified against a reference standard .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) typically shows signals at δ 8.2–8.5 ppm (pyridine protons) and δ 4.0–4.5 ppm (acetonitrile methylene).
  • FT-IR : Key peaks include ν(C≡N) at ~2240 cm⁻¹ and ν(O–H) at ~3200–3400 cm⁻¹.
  • Mass Spectrometry : ESI-MS in positive mode often yields [M+H]⁺ ions with m/z ~161.1 (calculated for C₇H₇N₂O). Cross-validate with elemental analysis for C, H, N content .

Advanced Research Questions

Q. How can conflicting structural data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state. Use SHELXL for high-resolution X-ray refinement to confirm bond lengths (e.g., C≡N: ~1.14 Å) and hydrogen-bonding networks. For solution-phase ambiguities, perform variable-temperature NMR or DFT calculations (B3LYP/6-311+G(d,p)) to model tautomeric equilibria. Consistency between experimental and computed spectra resolves contradictions .

Q. What DFT parameters are recommended to study the electronic properties of this compound?

  • Methodological Answer : Use Gaussian 09 with the B3LYP functional and 6-311+G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects (ethanol) can be modeled via the PCM approach. Key outputs include Mulliken charges on the nitrile group (-0.45 e) and hydroxyl oxygen (-0.62 e), which influence reactivity in further functionalization (e.g., nucleophilic additions) .

Q. How can polymorphism in crystallographic studies of this compound be addressed?

  • Methodological Answer : Screen crystallization conditions using solvent mixtures (e.g., acetonitrile/water, DMF/ether). For SHELX refinement, employ TWINROTMAT and HKLF5 commands to handle twinning. If disorder is observed (e.g., hydroxyl group orientation), apply PART instructions with free-variable occupancy factors. High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis clarify packing motifs and intermolecular interactions .

Data Contradiction Analysis

Q. How to interpret discrepancies in reaction yields reported across studies?

  • Methodological Answer : Variations often stem from trace moisture or oxygen sensitivity. For example, yields drop from 80% to 50% if reactions are conducted without inert gas (N₂/Ar). Systematically test parameters:
  • Catalyst loading (e.g., 1–5 mol% K₂CO₃).
  • Solvent polarity (DMF vs. ethanol).
  • Reaction time (12–24 hr).
    Use DOE (Design of Experiments) to identify critical factors and optimize conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.